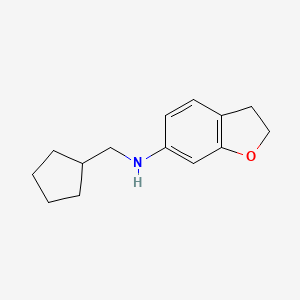

N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine

Description

Properties

CAS No. |

61070-38-0 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine |

InChI |

InChI=1S/C14H19NO/c1-2-4-11(3-1)10-15-13-6-5-12-7-8-16-14(12)9-13/h5-6,9,11,15H,1-4,7-8,10H2 |

InChI Key |

JIYNIAJUIDCMOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC2=CC3=C(CCO3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2,3-Dihydro-1-benzofuran

Benzofuran derivatives, including 2,3-dihydrobenzofurans, are commonly synthesized via intramolecular cyclization strategies involving phenolic precursors and alkynes or alkenes. Recent advances highlight catalytic methods:

Copper- and Palladium-Catalyzed Cyclizations:

Copper acetylide intermediates formed from terminal alkynes and copper salts react with salicylaldehydes or iodophenols to yield benzofuran derivatives via intramolecular cyclization and isomerization steps. For example, Ma et al. (2021) demonstrated a one-pot synthesis of amino-substituted benzofurans using substituted amines, salicylaldehydes, and calcium carbide under copper bromide catalysis, achieving high yields of benzofuran skeletons.Visible-Light-Mediated Cyclizations:

Photocatalytic methods enable benzofuran formation under mild conditions without transition metals. Radical-mediated 5-exo-dig cyclizations of enynes and disulfides or bromomalonates have been reported to afford benzofuran heterocycles efficiently.Sonogashira Coupling Followed by Cyclization:

Palladium-copper catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a robust method to access benzofuran derivatives with good yields (84–91%).

These methods provide the 2,3-dihydrobenzofuran scaffold necessary for further functionalization.

Introduction of the Amino Group at the 6-Position

Direct Amination Strategies

The amino group at the 6-position of the benzofuran ring can be introduced by:

Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Amination:

Amination of halogenated benzofuran intermediates (e.g., 6-bromo or 6-chlorobenzofuran) with amines under palladium catalysis or copper-mediated conditions is a common approach.Reduction of Nitro Precursors:

Nitration of the benzofuran ring at the 6-position followed by reduction of the nitro group to an amine is a classical route. Reduction can be achieved by catalytic hydrogenation or metal hydride reagents.

Alkylation of the Amino Group

To obtain the N-(Cyclopentylmethyl) substituent on the amine, alkylation of the primary amine with cyclopentylmethyl halides or related electrophiles is employed. Alternatively, the amine can be introduced already bearing the cyclopentylmethyl substituent via:

Reductive Amination:

Reaction of 6-amino-2,3-dihydrobenzofuran with cyclopentylacetaldehyde or cyclopentylmethyl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine directly.Nucleophilic Substitution:

Reaction of 6-amino-2,3-dihydrobenzofuran with cyclopentylmethyl halide under basic conditions to form the N-substituted amine.

Detailed Synthetic Procedure from Patent Literature

A patent (US7314877B2) provides a detailed synthetic route for benzofuran derivatives structurally related to the target compound, which can be adapted for N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine :

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrolysis of ester intermediate to carboxylic acid | Aqueous NaOH, methanol, 60 °C, 1 h | Carboxylic acid intermediate |

| 2 | Conversion to acid anhydride | Reaction with chloroethyl carbonate | Acid anhydride intermediate |

| 3 | Reduction of acid anhydride | Sodium borohydride (NaBH4) in water, ice cooling | Alcohol intermediate |

| 4 | Mesylation of alcohol | Methanesulfonyl chloride, triethylamine (base) | Mesylate intermediate (good leaving group) |

| 5 | Nucleophilic substitution with amine | Reaction with cyclopentylmethylamine in polar solvent (acetonitrile), with or without potassium carbonate | Formation of N-(Cyclopentylmethyl) amine derivative |

| 6 | Purification | Extraction, washing with brine, drying, recrystallization | Pure target compound |

This sequence highlights the use of functional group interconversions to install the amine substituent efficiently.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Cyclization | Salicylaldehydes, calcium carbide, CuBr | One-pot cyclization | High yield, mild conditions | Requires copper catalyst |

| Palladium-Catalyzed Sonogashira Coupling | Iodophenols, terminal alkynes, Pd catalyst, CuI | Cross-coupling + cyclization | High selectivity, broad scope | Expensive catalysts |

| Visible-Light-Mediated Cyclization | Enynes, disulfides, light | Radical cyclization | Metal-free, mild | Requires light source |

| Nitration + Reduction | Nitrobenzofuran, catalytic hydrogenation | Electrophilic substitution + reduction | Straightforward | Multi-step, possible regioselectivity issues |

| Alkylation of Amine | Cyclopentylmethyl halide, base | SN2 alkylation | Direct N-substitution | Possible over-alkylation |

| Reductive Amination | Cyclopentylmethyl aldehyde, reducing agent | Reductive amination | One-step N-substitution | Requires aldehyde precursor |

Research Findings and Considerations

- The choice of synthetic route depends on availability of starting materials, desired scale, and purity requirements.

- Copper- and palladium-catalyzed methods provide efficient access to the benzofuran core with functional handles for further modification.

- The amine introduction via nucleophilic substitution on activated intermediates (e.g., mesylates) is a reliable method to install the cyclopentylmethyl substituent.

- Protecting groups may be necessary if other reactive amine functionalities are present during synthesis.

- Purification steps such as recrystallization and extraction are critical to obtain high-purity final products.

- Yields reported in literature and patents for similar compounds range from 80% to 90%, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzofuran ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Target Compound and Analogs

Key Observations:

- Substituent Complexity : The target compound’s cyclopentylmethyl group introduces greater steric bulk and lipophilicity compared to simpler analogs like 2,3-dihydro-1-benzofuran-6-amine (CAS 57786-34-2) . This may enhance membrane permeability but reduce aqueous solubility.

- Core Modifications : The triazine-containing analog (CAS 774560-10-0) diverges significantly in core structure, likely altering binding affinity and selectivity compared to dihydrobenzofuran-based compounds.

- Diamine Functionality: 2,3-Dihydrobenzofuran-5,6-diamine (CAS 1228880-71-4) features dual amine groups, which could enable dual-target interactions or chelation properties absent in the mono-amine target compound.

Physicochemical and Pharmacological Implications

- Steric Effects : The bulky cyclopentylmethyl substituent could hinder binding to flat aromatic receptor pockets, unlike the smaller dimethyl groups in CAS 1135492-28-2 , which may allow tighter fits in enzyme active sites.

- Synthetic Accessibility : The unsubstituted 2,3-dihydro-1-benzofuran-6-amine (CAS 57786-34-2) serves as a simpler precursor for derivatization, whereas the target compound’s synthesis would require specialized cyclopentylmethylation steps.

Biological Activity

N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19NO

- Molecular Weight : 217.307 g/mol

- CAS Number : 61070-38-0

Research indicates that N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine functions primarily as a selective agonist for the cannabinoid receptor type 2 (CB2). Unlike CB1 receptors, which are predominantly found in the brain and associated with psychoactive effects, CB2 receptors are primarily located in immune tissues. This selective binding profile suggests that compounds like N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine could be developed for therapeutic applications without central nervous system side effects.

Antinociceptive Effects

A significant body of research has focused on the antinociceptive (pain-relieving) properties of compounds similar to N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine. For instance, studies have shown that related benzofuran derivatives exhibit potent analgesic effects in various animal models of pain:

- Neuropathic Pain Models : Compounds based on the benzofuran scaffold have demonstrated efficacy in models of neuropathic pain, such as spinal nerve ligation and paclitaxel-induced neuropathy. These compounds were effective at reversing pain without affecting locomotor behavior, indicating a favorable side effect profile .

- Inflammatory Pain Models : The selective CB2 agonists have been shown to alleviate pain associated with inflammation and postoperative conditions. The mechanism appears to involve modulation of immune responses rather than direct central nervous system action .

Case Study 1: Efficacy in Animal Models

In a study involving rats subjected to spinal nerve ligation, N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine was administered to evaluate its analgesic properties. The results indicated a significant reduction in pain behaviors compared to control groups. Notably, the analgesic effects were selectively antagonized by a CB2 receptor antagonist but not by a CB1 receptor antagonist, reinforcing the compound's selective action .

Case Study 2: Pharmacokinetics and Safety

Another study assessed the pharmacokinetics of similar benzofuran derivatives in human subjects. These derivatives exhibited favorable absorption and distribution characteristics with minimal adverse effects reported. This safety profile is crucial for potential therapeutic applications targeting chronic pain management .

Comparative Analysis of Related Compounds

| Compound Name | CB Receptor Selectivity | Primary Action | Pain Model Efficacy |

|---|---|---|---|

| N-(Cyclopentylmethyl)-2,3-dihydro-1-benzofuran-6-amine | Selective CB2 | Antinociceptive | High |

| Compound MDA104 (related benzofuran derivative) | Selective CB2 | Antinociceptive | High |

| Compound MDA42 (another analog) | Non-selective | Analgesic | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.